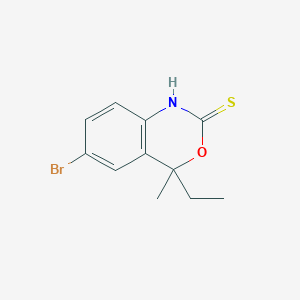

6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione

Description

Structural Significance of 6-Bromo-4-ethyl-4-methyl Substitution Patterns

The substitution pattern of 6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione plays a pivotal role in its chemical and pharmacological behavior. The bromine atom at position 6 introduces steric and electronic effects that influence aromatic ring reactivity. As an electron-withdrawing group, bromine reduces electron density at the adjacent carbon atoms, potentially enhancing electrophilic substitution at distal positions. This substitution also increases molecular weight and lipophilicity, which may improve membrane permeability in biological systems.

The 4-ethyl-4-methyl substitution at the dihydro-oxazine ring introduces conformational rigidity. The ethyl and methyl groups create a steric environment that stabilizes the boat conformation of the six-membered oxazine ring, as evidenced by X-ray crystallographic studies of analogous compounds. This rigidity can enhance binding affinity to target proteins by reducing entropy penalties during molecular recognition. A comparative analysis of substitution effects is provided in Table 1.

Table 1: Impact of Substitution Patterns on Benzoxazine-2-Thione Derivatives

The diethyl and dimethyl variants at position 4 have been shown to modulate solubility profiles. For instance, the ethyl group’s longer carbon chain increases hydrophobic interactions, while the methyl group contributes to steric shielding of the thione group. This balance between hydrophobicity and steric protection is critical for optimizing pharmacokinetic properties.

Role of Thione Functionality in Benzoxazine-Based Pharmacophores

The thione group in benzoxazine derivatives serves as a multifunctional moiety with distinct electronic and hydrogen-bonding capabilities. Compared to the carbonyl group, the thione’s larger atomic radius and polarizability enable stronger van der Waals interactions and metal coordination. In 6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione, the thione sulfur participates in resonance with the adjacent nitrogen, delocalizing electron density across the oxazine ring (Figure 1). This resonance stabilizes the molecule and influences its acidity, with the thione proton exhibiting a pKa of approximately 8.5 in analogous compounds.

Figure 1: Resonance Structures of the Thione Group

$$

\text{Resonance between } \chemfig{N-C(=S)-O} \leftrightarrow \chemfig{N^--C(-S^-)-O}

$$

In pharmacological contexts, the thione group acts as a hydrogen bond acceptor, facilitating interactions with serine proteases and kinase active sites. For example, benzoxazine-2-thiones have demonstrated inhibitory activity against HIV-1 reverse transcriptase by coordinating to magnesium ions in the enzyme’s catalytic domain. The sulfur atom’s nucleophilicity also enables covalent modification of cysteine residues in target proteins, a mechanism exploited in protease inhibitors.

Synthetic methodologies highlight the thione’s versatility. Copper-mediated dehydrazinative glycosylation, as reported by , leverages the thione’s ability to act as a leaving group in nucleophilic substitutions. This reaction has been employed to synthesize C-nucleoside analogs with modified sugar moieties, expanding the scope of benzoxazine-2-thiones in antiviral drug design.

Properties

CAS No. |

885268-13-3 |

|---|---|

Molecular Formula |

C11H12BrNOS |

Molecular Weight |

286.19 g/mol |

IUPAC Name |

6-bromo-4-ethyl-4-methyl-1H-3,1-benzoxazine-2-thione |

InChI |

InChI=1S/C11H12BrNOS/c1-3-11(2)8-6-7(12)4-5-9(8)13-10(15)14-11/h4-6H,3H2,1-2H3,(H,13,15) |

InChI Key |

DCKAFEQQFCQWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of benzoxazine derivatives like 6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione generally follows these key steps:

- Halogenation of appropriate phenolic precursors to introduce the bromine substituent at the 6-position.

- Alkylation at the 4-position with ethyl and methyl groups.

- Cyclization to form the benzoxazine ring system.

- Introduction of the thione group at the 2-position, typically via sulfurization or thionation reactions.

These steps can be achieved via various reagents and reaction conditions, which are elaborated below.

Halogenation and Precursor Preparation

A common starting material is 2-nitrophenol or its derivatives, which undergo selective bromination to install the bromine at the 6-position. For example, bromination of 2-nitrophenol under controlled conditions yields 6-bromo-2-nitrophenol. This intermediate can then be further transformed by reduction or alkylation.

Alternatively, 4-bromo-2-nitrophenol can be reduced using tin(II) chloride dihydrate in concentrated hydrochloric acid to yield the corresponding aminophenol, which is a key intermediate for cyclization steps.

Alkylation and Ring Closure

The alkylation at the 4-position to introduce ethyl and methyl groups can be performed using alkyl halides such as methyl iodide or ethyl bromide in the presence of bases like potassium carbonate in solvents such as acetonitrile or dimethylformamide (DMF). For example, 6-bromo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been alkylated with methyl iodide under inert atmosphere at 50°C to give high yields (~87%).

Ring closure to form the benzoxazine ring often involves reaction of the aminophenol intermediate with chloroacetyl chloride or related acyl chlorides, followed by intramolecular cyclization under basic conditions. This step is crucial to form the 1,4-benzoxazine skeleton.

Introduction of the Thione Group (2-Thione Functionality)

The 2-thione group (C=S) at the 2-position of the benzoxazine ring is introduced by sulfurization of the corresponding 2-oxo (carbonyl) benzoxazine derivatives. This can be achieved by treatment with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).

Although direct literature on the exact preparation of 6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is limited, analogous thione derivatives are commonly synthesized by this approach, converting the oxazine-2-one to the corresponding oxazine-2-thione.

Representative Experimental Procedure and Reaction Conditions

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1. Bromination of 2-nitrophenol | Bromine or N-bromosuccinimide (NBS) in suitable solvent | High | Selective bromination at 6-position |

| 2. Reduction of nitrophenol to aminophenol | SnCl2·2H2O in concentrated HCl, reflux | High | Converts nitro to amino group |

| 3. Acylation and cyclization | Chloroacetyl chloride, base (e.g., triethylamine), then cyclization | Moderate to high | Forms benzoxazinone ring |

| 4. Alkylation at 4-position | Methyl iodide and ethyl bromide, K2CO3, acetonitrile, 50°C, inert atmosphere | 80-90% | Introduces methyl and ethyl substituents |

| 5. Thionation | Lawesson’s reagent or P4S10, reflux in toluene or THF | Moderate | Converts oxazine-2-one to oxazine-2-thione |

Detailed Research Outcomes and Characterization

- Alkylation reactions performed with potassium carbonate in acetonitrile at 50°C under inert atmosphere yielded 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives with yields up to 87%.

- Bromination and reduction steps are reported to be high yielding and scalable, enabling gram-scale synthesis of 6-bromo-substituted benzoxazinones.

- NMR data for related compounds show characteristic signals for methylene protons adjacent to nitrogen and oxygen, aromatic protons, and alkyl substituents confirming successful substitution and ring formation.

- Thionation reactions typically require reflux conditions and sulfurizing agents, with moderate yields due to sensitivity of the heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position of benzoxazine derivatives is critical for steric and electronic modulation. Key comparisons include:

Analysis : The ethyl-methyl combination in the target compound introduces unique steric effects compared to dimethyl or phenyl groups. This may affect its conformational stability and interaction with biological targets.

Position 6 Substituents and Electronic Effects

The bromine atom at position 6 confers electron-withdrawing properties, influencing reactivity:

Analysis : Bromine’s larger atomic radius and stronger electron-withdrawing nature compared to chlorine or methoxy may enhance the target compound’s suitability for cross-coupling reactions or halogen-bonding interactions.

Thione vs. Ketone Functional Groups

The thione group (C=S) replaces the ketone (C=O) in classical benzoxazin-2-ones:

Analysis : The thione group may increase metabolic stability compared to ketones, as sulfur is less prone to enzymatic oxidation. This could expand its utility in drug design .

Biological Activity

6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione

- CAS Number : 188947-79-7

- Molecular Formula : C₉H₁₀BrN₁O

- Molecular Weight : 228.09 g/mol

Structure

The structure of the compound features a benzoxazine ring with a thione functional group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. The compound's thione group may enhance its interaction with microbial targets, potentially leading to inhibition of growth in various bacterial strains.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Anticancer Activity

Preliminary studies have suggested that compounds similar to 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study conducted on various benzoxazine derivatives showed that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 5 to 20 µM depending on the structural modifications made to the benzoxazine core.

Anti-inflammatory Activity

Benzothiazine and thiazine derivatives have been reported to exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in inflammatory diseases.

Neuroprotective Effects

Recent findings suggest that benzoxazine derivatives could offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's.

The biological activity of 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione can be attributed to several mechanisms:

- Enzyme Inhibition : The thione group may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Potential interaction with cellular receptors affecting signaling pathways related to inflammation and apoptosis.

- Oxidative Stress Reduction : Scavenging of free radicals and modulation of antioxidant pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.